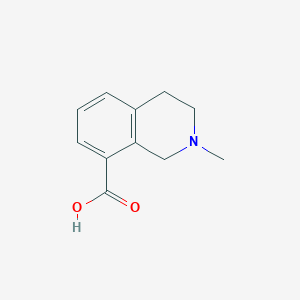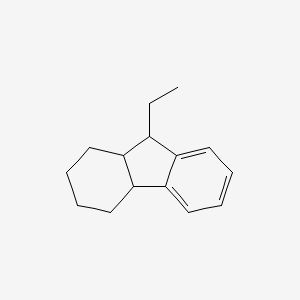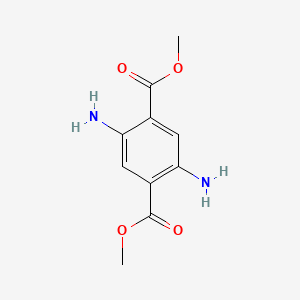
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,5-diaminobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-diaminoterephthalic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2,5-diaminobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function . The ester groups can undergo hydrolysis, releasing the active terephthalic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-diaminoterephthalate
- Dimethyl 2,5-dihydroxyterephthalate
- Dimethyl 2,5-dimethoxyterephthalate
Uniqueness
Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate is unique due to the presence of both amino and ester functional groups on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
24260-55-7 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2,5-diaminobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,11-12H2,1-2H3 |
InChI Key |
MLHNZPWDMUISKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


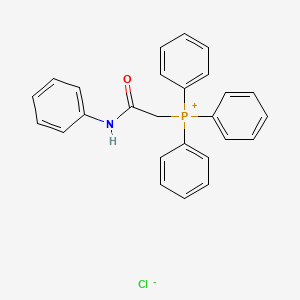

![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
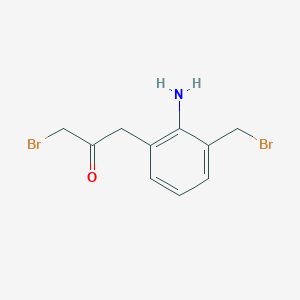
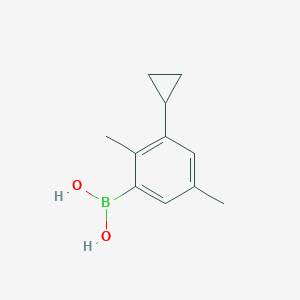
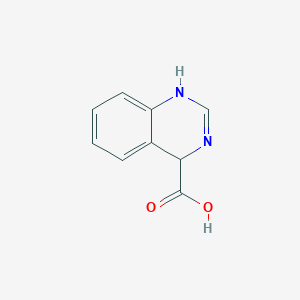
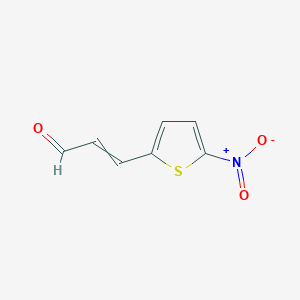
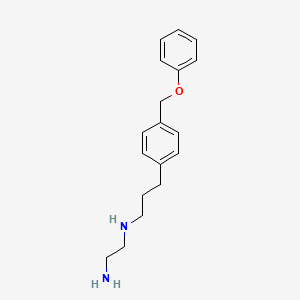

![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)
![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
